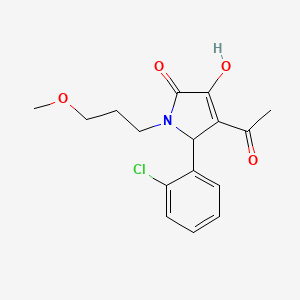![molecular formula C15H14F3N3OS B15001540 1,3,5-Triazine-2(1H)-thione, 5-(2-furanylmethyl)tetrahydro-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15001540.png)
1,3,5-Triazine-2(1H)-thione, 5-(2-furanylmethyl)tetrahydro-1-[3-(trifluoromethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and a triazinane-2-thione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carbaldehyde with a trifluoromethyl-substituted phenylhydrazine to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazinane-2-thione to its corresponding amine.
Substitution: The furan ring and trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound
科学研究应用
5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-ONE: Similar structure but with an oxygen atom instead of sulfur.
5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-IMINE: Contains an imine group instead of a thione.
Uniqueness
The presence of the thione group in 5-[(FURAN-2-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE imparts unique chemical and biological properties compared to its analogs. This makes it particularly valuable in applications where sulfur-containing compounds are preferred.
属性
分子式 |
C15H14F3N3OS |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
5-(furan-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C15H14F3N3OS/c16-15(17,18)11-3-1-4-12(7-11)21-10-20(9-19-14(21)23)8-13-5-2-6-22-13/h1-7H,8-10H2,(H,19,23) |
InChI 键 |
FZRHUOYUFVXHET-UHFFFAOYSA-N |
规范 SMILES |
C1NC(=S)N(CN1CC2=CC=CO2)C3=CC=CC(=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2,5-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15001457.png)

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B15001479.png)
![N-(1,3-benzodioxol-5-yl)-N'-[(5-bromofuran-2-yl)methyl]ethanediamide](/img/structure/B15001481.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001484.png)
![4-benzyl-1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidine](/img/structure/B15001486.png)
![N-[4-acetyl-5-methyl-1-(2-methylphenyl)-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-aminobenzenesulfonamide](/img/structure/B15001502.png)
![3-Isoxazolecarboxylic acid, 5-[1-(acetylamino)-1-methylethyl]-, ethyl ester](/img/structure/B15001510.png)
![7-{3-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001522.png)
![2-(Ethylamino)-7-(2-methyl-1-benzothiophen-3-yl)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B15001524.png)
![methyl [5-chloro-4-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B15001537.png)
![methyl 6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001538.png)
![7-(2,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001547.png)
![3-(4-Oxo-4,10-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-yl)propanoic acid](/img/structure/B15001551.png)
